4-Bromo-3-methoxy-2-nitrobenzamide is a chemical compound notable for its diverse applications in scientific research and potential biological activities. Its systematic name reflects its structure, which includes a bromine atom, a methoxy group, and a nitro group attached to a benzamide framework. This compound is classified as an aromatic amide and is part of the broader category of substituted benzamides, which are often studied for their pharmacological properties.
The compound can be synthesized through various chemical reactions involving starting materials like benzene derivatives. It is commercially available from multiple chemical suppliers, indicating its relevance in research and industrial applications.
The synthesis of 4-Bromo-3-methoxy-2-nitrobenzamide typically involves several key steps:
The industrial production may utilize continuous flow reactors to enhance yields and reaction rates while employing catalysts to optimize the process efficiency.
The molecular structure of 4-Bromo-3-methoxy-2-nitrobenzamide features:
The compound's structural data can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C9H9BrN2O4 |
| Molecular Weight | 289.08 g/mol |
| InChI | InChI=1S/C9H9BrN2O4 |
| InChI Key | UZFQBWBLZQAYHZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)N)C1=C(C=C(C=C1N+[O-])Br)O |
4-Bromo-3-methoxy-2-nitrobenzamide can undergo various chemical transformations:
While specific mechanisms for 4-Bromo-3-methoxy-2-nitrobenzamide are not extensively documented, it has been noted for its interaction with biological targets, particularly enzymes involved in drug metabolism. Its role as an inhibitor of cytochrome P450 enzymes suggests it may affect metabolic pathways for various drugs.
The physical properties of 4-Bromo-3-methoxy-2-nitrobenzamide include:
The chemical properties include:
4-Bromo-3-methoxy-2-nitrobenzamide has several scientific uses:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2